![molecular formula C30H31ClN5O6P B2976025 Phosphonic acid, P-[2-[[4-[[3-chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]amino]-2-oxoethyl]-, diethyl ester CAS No. 1269662-79-4](/img/structure/B2976025.png)

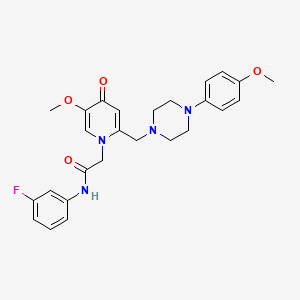

Phosphonic acid, P-[2-[[4-[[3-chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]amino]-2-oxoethyl]-, diethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phosphonic acids are a class of organophosphorus compounds that have a unique and complex molecular structure . They are structural analogues of amino acids in which a carboxylic moiety is replaced by phosphonic acid or related groups .

Synthesis Analysis

Phosphonic acids are often prepared by hydrophosphonylation, usually the condensation of imines and phosphorous acid . In the Pudovik reaction or Kabachnik–Fields reaction, the esters of phosphorous acid are employed .Molecular Structure Analysis

The molecular structure of phosphonic acids is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .Chemical Reactions Analysis

Phosphonic acids can undergo a variety of chemical reactions. For example, they can be used in the addition onto electron-rich and electron-poor alkenes in the presence of a hydrogen donor to deliver the expected adducts in good yields .Physical And Chemical Properties Analysis

Phosphonic acids are typically colorless, odorless solids . They are known for their acid properties and their potential for forming a wide range of derivative compounds .Aplicaciones Científicas De Investigación

Antitumor Activity

This compound has shown potential antitumor activity against the MKN45 cell line . Two compounds exhibit significant inhibitory activity higher than that of Gefitinib used as the positive control . This suggests that it could be used in the development of new antitumor drugs.

Inhibition of EGFR Phosphorylation

The compound is a 4-arylamino-quinazoline derivative, which has been shown to suppress tumor cells growth by highly selective inhibition of EGFR phosphorylation . This makes it a potential candidate for the development of targeted cancer therapies.

Synthesis of Novel Quinazoline Derivatives

The compound can be used in the synthesis of novel quinazoline derivatives . These derivatives have shown remarkable inhibitory activity against the MKN45 cell line .

Biological Activity Testing

The compound can be used in biological activity testing . Most of the products have been tested and are characterized by potential antitumor activity against the MKN45 cell line .

Structure-Activity Relationship Studies

The compound can be used in structure-activity relationship studies . Preliminary structure-activity relationship is considered .

Chemical Research and Development

The compound is available for purchase and can be used in chemical research and development . It can be used in the synthesis of other chemicals or in the development of new chemical processes .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-2-diethoxyphosphorylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31ClN5O6P/c1-4-39-28-15-25-23(14-26(28)36-29(37)19-43(38,41-5-2)42-6-3)30(20(16-32)17-34-25)35-21-10-11-27(24(31)13-21)40-18-22-9-7-8-12-33-22/h7-15,17H,4-6,18-19H2,1-3H3,(H,34,35)(H,36,37) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWDQEJFKNATGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)CP(=O)(OCC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31ClN5O6P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (2-((4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)amino)-2-oxoethyl)phosphonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[c][1,2,5]thiadiazol-5-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2975945.png)

![3-[(4-methoxyanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2975946.png)

![4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol](/img/structure/B2975948.png)

![N-(3-chloro-4-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2975952.png)

![N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2975955.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine](/img/structure/B2975958.png)

![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2975959.png)